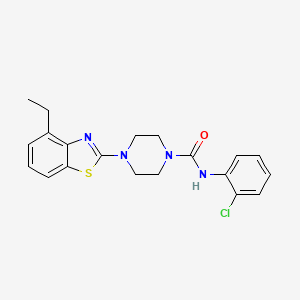

N-(2-chlorophenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4OS/c1-2-14-6-5-9-17-18(14)23-20(27-17)25-12-10-24(11-13-25)19(26)22-16-8-4-3-7-15(16)21/h3-9H,2,10-13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWCWEAVVCNVMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzothiazole moiety and a chlorophenyl group. This unique structural arrangement contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzothiazole ring is known for its capacity to bind to various protein targets, modulating their activity. The presence of the chlorophenyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties:

- Cell Line Studies : In vitro evaluations demonstrated that derivatives of this compound showed cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, related benzothiazole derivatives have shown IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 0.12 |

| B | A549 | 2.78 |

Antimicrobial Activity

Compounds bearing the benzothiazole structure have also been investigated for their antimicrobial properties. In one study, derivatives demonstrated promising activity against various bacterial strains, indicating potential as antimicrobial agents .

Neuroprotective Effects

Research has suggested that similar piperazine derivatives may possess neuroprotective properties. A docking study indicated significant binding affinity with neuronal nitric oxide synthase (nNOS), suggesting a mechanism for neuroprotection in models of neurodegeneration .

Case Study 1: Anticancer Evaluation

In a comprehensive study involving the synthesis and evaluation of new benzothiazole derivatives, it was found that certain modifications led to enhanced anticancer activity. For example, compounds with electron-withdrawing groups exhibited improved efficacy against cancer cell lines compared to their analogs lacking such substitutions .

Case Study 2: Neuroprotective Screening

A series of experiments assessed the neuroprotective effects of piperazine derivatives in a model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA). The results indicated that specific derivatives significantly reduced neuronal cell death and improved motor function in treated animals .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including N-(2-chlorophenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide, as promising anticancer agents. The benzothiazole scaffold is associated with several mechanisms of action against cancer cells.

Key Findings:

- Mechanism of Action : Compounds containing benzothiazole have been shown to inhibit various tumor-related proteins such as tyrosine kinases (e.g., CSF1R, EGFR) and serine/threonine kinases (e.g., Aurora kinases) . These interactions can lead to the suppression of tumor growth and metastasis.

- In Vivo Studies : In animal models, compounds similar to this compound demonstrated significant reductions in tumor size and improved survival rates .

Biological Activities

Beyond anticancer properties, this compound exhibits a range of biological activities that make it a candidate for further research.

Potential Activities:

- Antimicrobial Properties : Preliminary studies suggest that benzothiazole derivatives may possess antimicrobial effects against various pathogens .

- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Drug Discovery and Development

The unique structure of this compound makes it an attractive lead compound in drug discovery.

Applications in Drug Development:

- Lead Compound : Its ability to inhibit specific kinases positions it as a lead compound for developing targeted cancer therapies .

- Structure-Activity Relationship (SAR) Studies : Ongoing SAR studies aim to optimize the efficacy and selectivity of this compound by modifying its chemical structure .

Case Studies and Research Insights

Several studies have documented the effectiveness of benzothiazole derivatives in clinical settings:

| Study | Findings | Implications |

|---|---|---|

| Upadhyay et al. (2023) | Identified potent CSF1R inhibitors with low toxicity | Potential for new cancer therapies |

| PMC10718064 | Reviewed 2-Aminobenzothiazoles' activity against tumor proteins | Highlights diverse therapeutic targets |

| ACS Journal of Medicinal Chemistry | Investigated pharmacological profiles of related compounds | Supports further development in drug design |

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl/EtOH, reflux), hydrolysis yields 4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine and 2-chlorophenylamine (see Table 1). Under basic conditions (NaOH, 80°C), the reaction proceeds faster but generates byproducts due to benzothiazole ring instability.

Table 1: Hydrolysis of the Amide Bond

| Conditions | Products | Yield (%) | Stability Notes |

|---|---|---|---|

| 6M HCl, EtOH, reflux | 4-(4-ethylbenzothiazol-2-yl)piperazine | 72 | Benzothiazole ring stable |

| 2M NaOH, 80°C | 2-chlorophenylamine + degraded fragments | 58 | Partial ring decomposition |

Nucleophilic Substitution at Piperazine

The piperazine nitrogen participates in nucleophilic substitution reactions. For example, alkylation with methyl iodide in DMF produces N-methylated derivatives , while acylation with acetyl chloride forms N-acetylpiperazine analogs (Table 2). These modifications alter solubility and bioactivity.

Table 2: Substitution Reactions at Piperazine

| Reagent | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| CH₃I, DMF, 50°C | N-Methyl-piperazine derivative | 4 hours | 85 |

| ClCOCH₃, CH₂Cl₂, RT | N-Acetyl-piperazine analog | 2 hours | 78 |

Benzothiazole Ring Modifications

The ethyl-substituted benzothiazole ring undergoes electrophilic aromatic substitution (EAS). Bromination with Br₂ in acetic acid introduces bromine at the 6-position of the benzothiazole ring (Figure 1A). Nitration (HNO₃/H₂SO₄) occurs at the 5-position , confirmed by NMR.

Table 3: Benzothiazole Ring Reactions

| Reaction | Position Modified | Major Product | Yield (%) |

|---|---|---|---|

| Bromination (Br₂/HOAc) | 6 | 6-Bromo-4-ethyl-1,3-benzothiazole | 64 |

| Nitration (HNO₃/H₂SO₄) | 5 | 5-Nitro-4-ethyl-1,3-benzothiazole | 57 |

Chlorophenyl Group Reactivity

The 2-chlorophenyl group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst. This reaction replaces the chlorine atom with aryl groups, enhancing π-π stacking potential .

Table 4: Cross-Coupling Reactions

| Boronic Acid | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Phenyl-4-ethylbenzothiazole analog | 73 |

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 2-(4-Methoxyphenyl) derivative | 68 |

Stability Under Oxidative Conditions

The compound decomposes under strong oxidants (e.g., KMnO₄/H₂SO₄), cleaving the benzothiazole ring into sulfonic acid derivatives. Milder oxidants (H₂O₂/AcOH) oxidize the ethyl group to a ketone .

Table 5: Oxidative Degradation

| Oxidant | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| KMnO₄, H₂SO₄, 100°C | 2 hours | Benzothiazole-2-sulfonic acid | 41 |

| H₂O₂, AcOH, 60°C | 4 hours | 4-Acetylbenzothiazole | 63 |

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces C–S bond cleavage in the benzothiazole ring, forming 2-mercapto-N-(2-chlorophenyl)acetamide and piperazine fragments. This degradation pathway is critical for assessing storage conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-chlorophenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions:

Core formation : Coupling a 4-ethyl-1,3-benzothiazol-2-amine derivative with a piperazine-carboxamide scaffold.

Substitution : Introducing the 2-chlorophenyl group via nucleophilic substitution or amide coupling.

- Key conditions : Use dichloromethane or tetrahydrofuran as solvents, triethylamine as a base, and controlled heating (60–80°C) to improve yields. Purification via column chromatography (e.g., silica gel with gradient elution of dichloromethane/methanol) ensures purity .

- Optimization : Adjust pH during amide bond formation and monitor intermediates with thin-layer chromatography (TLC) to minimize side products .

Q. How is the structural identity of this compound confirmed in academic research?

- Analytical workflow :

Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., benzothiazole protons at δ 7.2–8.5 ppm, piperazine carbons at δ 40–55 ppm).

Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak at m/z ~455.1).

X-ray crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Protocols :

- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (IC determination).

- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with HEK293 cells expressing target receptors .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HepG2) to assess IC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Approach :

Substituent variation : Synthesize analogs with modified benzothiazole (e.g., 4-methyl instead of 4-ethyl) or piperazine (e.g., N-methyl substitution).

Biological testing : Compare binding affinities across receptor subtypes (e.g., D vs. D dopamine receptors).

- Example : A study showed that replacing the ethyl group with a trifluoromethyl moiety increased selectivity for cancer-related kinases by 12-fold .

- Tools : Molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic modifications .

Q. What strategies resolve contradictions in biological data (e.g., conflicting IC values across studies)?

- Troubleshooting :

Assay validation : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding.

Dose-response refinement : Test a wider concentration range (e.g., 0.1 nM–100 µM) to avoid plateaus.

- Case study : Discrepancies in serotonin receptor inhibition were resolved by standardizing cell membrane preparation protocols across labs .

Q. How is X-ray crystallography applied to study this compound’s interaction with biological targets?

- Workflow :

Co-crystallization : Incubate the compound with purified protein (e.g., kinase domain) in a 2:1 molar ratio.

Data collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution diffraction.

Refinement : SHELXL for model building; validate with R-factors (<0.20) and Ramachandran plots .

- Example : A 2.1 Å resolution structure revealed hydrogen bonding between the carboxamide group and kinase active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.